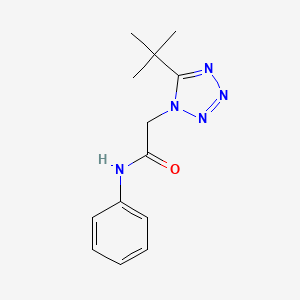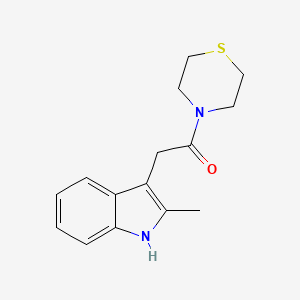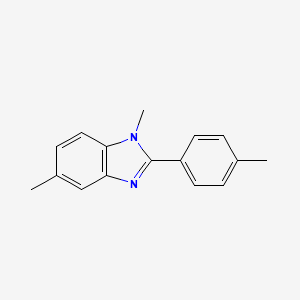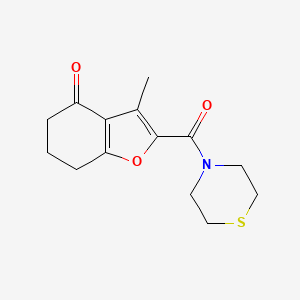
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Moracin M, and it is a member of the benzofuran family of compounds. Moracin M has been found to have various applications in scientific research, including its use as a potential therapeutic agent in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Moracin M is not fully understood. However, studies have shown that Moracin M induces cell death in cancer cells by activating the apoptotic pathway. Moracin M has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Moracin M has been found to have various biochemical and physiological effects. Studies have shown that Moracin M has antioxidant activity, which may contribute to its anticancer activity. Moracin M has also been found to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Moracin M in lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using Moracin M in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on Moracin M. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. Another direction is to optimize the synthesis of Moracin M to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of Moracin M in animal models and human clinical trials.
Conclusion
In conclusion, Moracin M is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential use as a therapeutic agent in the treatment of cancer and other diseases makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and human clinical trials.
Synthesemethoden
The synthesis of Moracin M involves the reaction of 3-methyl-2-benzofuranone with thiomorpholine-4-carbonyl chloride. This reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
Moracin M has been found to have various applications in scientific research. One of the most promising applications of Moracin M is its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that Moracin M has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
3-methyl-2-(thiomorpholine-4-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-9-12-10(16)3-2-4-11(12)18-13(9)14(17)15-5-7-19-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKDNYIXHMNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
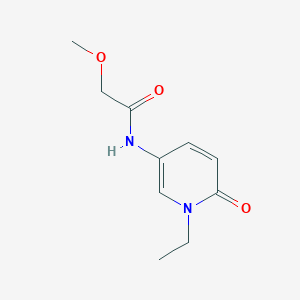
![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
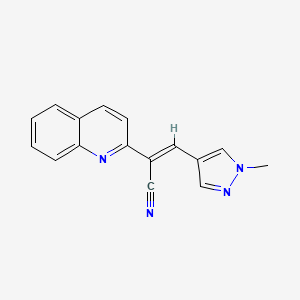
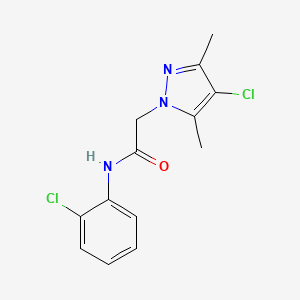
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
